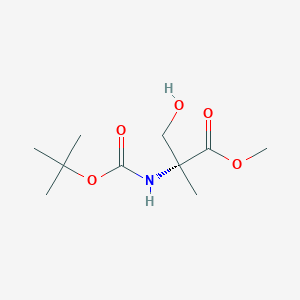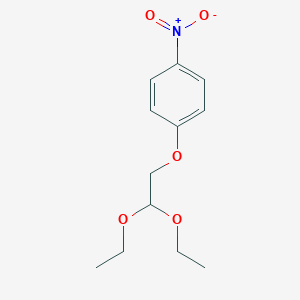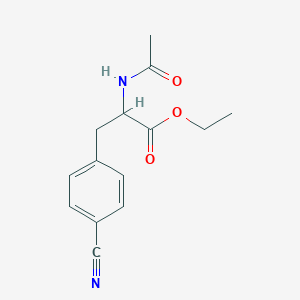
Methyl 6-amino-4-chloropyridine-2-carboxylate
Overview
Description
“Methyl 6-amino-4-chloropyridine-2-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7ClN2O2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3,(H2,9,10) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 186.6 . Its solubility and other physical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Chemical Synthesis and Annulation Reactions
- Methyl 6-amino-4-chloropyridine-2-carboxylate is involved in phosphine-catalyzed [4 + 2] annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity. This process highlights its utility in constructing complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry and material science (Zhu, Lan, & Kwon, 2003).
Hydrogen Bonding and Structural Analysis
- The compound's derivatives exhibit specific hydrogen bonding patterns, contributing to the understanding of molecular structures and interactions in crystal engineering. Such insights are crucial for designing drugs with desired properties and for the development of materials with specific functionalities (Kubicki, Bassyouni, & Codding, 2000).
Stable o-Quinoid Systems and Cycloaddition Reactions
- This compound is key in synthesizing stable o-quinoid systems, undergoing Diels-Alder cycloaddition with dienophiles to yield polysubstituted isoquinoline derivatives. These reactions offer pathways to diverse compounds with potential pharmacological applications (Sarkar, Ghosh, & Chow, 2000).
Amino Group Reactions
- The compound is involved in reactions for the reversible blocking of amino groups, contributing to methodologies in protein and peptide chemistry, where protecting groups play a crucial role in the synthesis and modification of biomolecules (Dixon & Perham, 1968).
Molecular Salt Formation
- The formation of molecular salts with trichloroacetate anions, illustrating its role in the study of molecular interactions, geometries, and hydrogen bonding in the crystalline state. Such studies are essential for the design of molecular materials with specific properties (Babu et al., 2014).
properties
IUPAC Name |
methyl 6-amino-4-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSECHTJAODUARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432521 | |
| Record name | Methyl 6-amino-4-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179555-07-8 | |
| Record name | Methyl 6-amino-4-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-amino-4-chloropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)

![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)







![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)